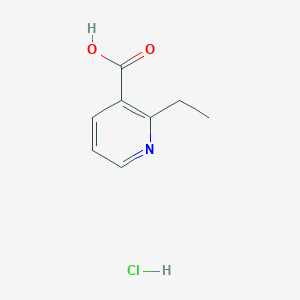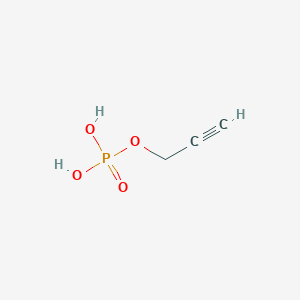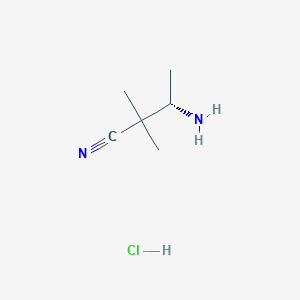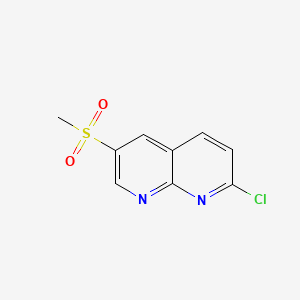
2-Ethylpyridine-3-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylpyridine-3-carboxylic acid hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-ethylpyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-ethylpyridine-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
2-ethylpyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-ethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-ethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pyridine-3-carboxylic acid: Similar structure but lacks the ethyl group.
2-methylpyridine-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
3-pyridinecarboxylic acid: Lacks the ethyl group and has different chemical properties.
Uniqueness
2-ethylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets compared to similar compounds.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
2-ethylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-7-6(8(10)11)4-3-5-9-7;/h3-5H,2H2,1H3,(H,10,11);1H |
InChIキー |
RSLQNENLIMLTAN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=N1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)





